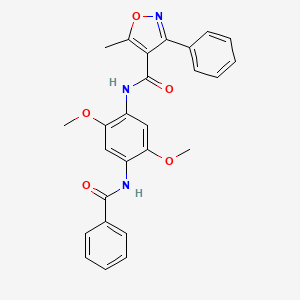

N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Beschreibung

N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of benzamido, dimethoxyphenyl, methyl, phenyl, and oxazole groups, making it a subject of interest in synthetic chemistry and pharmacology.

Eigenschaften

Molekularformel |

C26H23N3O5 |

|---|---|

Molekulargewicht |

457.5 g/mol |

IUPAC-Name |

N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C26H23N3O5/c1-16-23(24(29-34-16)17-10-6-4-7-11-17)26(31)28-20-15-21(32-2)19(14-22(20)33-3)27-25(30)18-12-8-5-9-13-18/h4-15H,1-3H3,(H,27,30)(H,28,31) |

InChI-Schlüssel |

JATAXLCXVISVJM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C(=C3)OC)NC(=O)C4=CC=CC=C4)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, was zur Bildung von Chinonderivaten führt.

Reduktion: Reduktionsreaktionen können den Oxazolring oder die Benzamidogruppe angreifen, was möglicherweise zur Ringöffnung oder Aminbildung führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nucleophile (NH₃, OH⁻) werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Oxidation: Chinonderivate.

Reduktion: Amine und Alkohole.

Substitution: Halogenierte oder alkylierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird N-(4-Benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazol-4-carboxamid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Synthesewege und die Entwicklung neuartiger Verbindungen.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihre möglichen Wechselwirkungen mit biologischen Makromolekülen untersucht. Ihre Fähigkeit, Wasserstoffbrückenbindungen und π-π-Wechselwirkungen zu bilden, macht sie zu einem Kandidaten für die Untersuchung von Protein-Ligand-Wechselwirkungen.

Medizin

In der Medizin wird die Verbindung auf ihre möglichen pharmakologischen Eigenschaften untersucht. Ihre strukturellen Merkmale deuten darauf hin, dass sie als entzündungshemmendes, antimikrobielles oder Antikrebsmittel wirken könnte, obwohl detaillierte Studien erforderlich sind, um diese Wirkungen zu bestätigen.

Industrie

Im Industriesektor kann diese Verbindung aufgrund ihrer Stabilität und Reaktivität bei der Entwicklung neuer Materialien wie Polymeren und Beschichtungen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazol-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder Nukleinsäuren sein. Die Wirkungen der Verbindung werden durch Pfade vermittelt, die Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und π-π-Stapelung beinhalten, was zu Veränderungen der Aktivität oder Funktion der Zielmoleküle führt.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the oxazole ring or the benzamido group, potentially leading to ring-opening or amine formation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines and alcohols.

Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for studying protein-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. Its structural features suggest it may have activity as an anti-inflammatory, antimicrobial, or anticancer agent, although detailed studies are required to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to changes in the activity or function of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(4-Benzamido-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamid

- N-(4-Benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazol-4-carbonsäure

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich N-(4-Benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazol-4-carboxamid durch seine spezifische Kombination von funktionellen Gruppen aus, die eine einzigartige chemische Reaktivität und potenzielle biologische Aktivität verleihen. Insbesondere sein Oxazolring ist ein Unterscheidungsmerkmal, das seine Wechselwirkung mit biologischen Zielstrukturen und seine Stabilität unter verschiedenen Bedingungen beeinflusst.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von N-(4-Benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazol-4-carboxamid, einschließlich seiner Synthese, Reaktionen, Anwendungen und einzigartigen Eigenschaften.

Biologische Aktivität

N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₃₁H₂₉N₅O₆S with a molecular weight of approximately 599.7 g/mol. The compound features a complex structure characterized by an oxazole ring and multiple aromatic systems that contribute to its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₂₉N₅O₆S |

| Molecular Weight | 599.7 g/mol |

| IUPAC Name | N-[4-benzamido-2,5-dimethoxyphenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |

This compound exhibits its biological effects primarily through the inhibition of specific signaling pathways involved in cell proliferation and survival. It has been identified as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cancer cell growth and metabolism.

Anticancer Properties

Research has demonstrated that this compound possesses significant anticancer activity across various cancer cell lines:

-

Cell Lines Tested :

- Human neuroblastoma SH-SY5Y

- Breast adenocarcinoma MCF-7

- Acute lymphoblastic leukemia CEM-C7

-

Findings :

- Inhibition Rates : The compound showed IC50 values in the low micromolar range against these cell lines.

- Mechanisms : Induction of apoptosis was observed through flow cytometry assays, indicating that the compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

Study 1: Evaluation in Neuroblastoma Cells

In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's effects on SH-SY5Y cells. The results indicated a dose-dependent reduction in cell viability with significant apoptosis induction at concentrations above 10 µM .

Study 2: Breast Cancer Cell Lines

Another study focused on MCF-7 and MDA-MB-231 cells, reporting that treatment with the compound resulted in a substantial decrease in cell proliferation and increased apoptosis rates compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.